molecular formula C8H5FN2O2 B3218480 6-Fluoro-5-azaindole-3-carboxylic acid CAS No. 1190309-72-8

6-Fluoro-5-azaindole-3-carboxylic acid

Cat. No.: B3218480
CAS No.: 1190309-72-8
M. Wt: 180.14 g/mol
InChI Key: QPQVMIAPSYVFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-azaindole-3-carboxylic acid is a fluorinated heterocyclic building block of high value in medicinal chemistry and organic synthesis. Compounds within the azaindole family are recognized as "privileged scaffolds" for drug discovery due to their ability to mimic purine bases, allowing them to interact effectively with a variety of biological targets . The presence of both a carboxylic acid group and a nitrogen-rich aromatic system makes this compound a versatile intermediate for constructing more complex molecules . Researchers utilize this scaffold in the synthesis of potential kinase inhibitors . The carboxylic acid functional group is particularly useful for further derivatization, enabling the formation of amide bonds for coupling with amines, or serving as a directing group in metal-catalyzed C-H functionalization reactions to create diverse chemical libraries . As a fluorinated compound, the introduction of a fluorine atom can significantly alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making it a critical modification in the design of lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQVMIAPSYVFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 5 Azaindole 3 Carboxylic Acid and Its Azaindole Precursors

Retrosynthetic Analysis of the 6-Fluoro-5-azaindole-3-carboxylic Acid Core

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process illuminates the key bond formations and strategic considerations necessary for its synthesis.

The primary strategic disconnections for the this compound scaffold involve breaking the molecule down at its most synthetically accessible points. The most logical disconnections are at the C3-carboxylic acid group and the C-F bond, or by cleaving the bonds that form the bicyclic ring system itself.

Two main retrosynthetic pathways can be envisioned:

Late-stage Functionalization: This approach involves the synthesis of a core 5-azaindole (B1197152) ring system, followed by the introduction of the fluorine atom at the C6 position and the carboxylic acid group at the C3 position. This strategy relies on the regioselective functionalization of the pre-formed azaindole nucleus.

Convergent Synthesis: This strategy involves the synthesis of appropriately substituted pyridine (B92270) and pyrrole (B145914) precursors, which are then joined to construct the final bicyclic system. The fluorine and carboxyl functionalities (or their precursors) would be incorporated into these initial building blocks.

A plausible forward synthesis, inspired by related structures, could involve the construction of a 4-chloro-5-azaindole intermediate, which then undergoes nucleophilic aromatic substitution (SNAr) to introduce a fluorinated side chain, followed by manipulation of a C3 substituent to yield the carboxylic acid. acs.org

Disconnection Point Strategic Approach (Forward Synthesis) Key Intermediates
C3-COOH BondIntroduction of the carboxyl group via formylation followed by oxidation, or carboxylation of a C3-lithiated intermediate.3-Formyl-6-fluoro-5-azaindole
C6-F BondDirect fluorination of a 6-amino-5-azaindole via Balz-Schiemann reaction or electrophilic fluorination of a C6-metallo-azaindole. alfa-chemistry.com6-Amino-5-azaindole, 6-Bromo-5-azaindole
Pyrrole Ring AnnelationBuilding the pyrrole ring onto a pre-functionalized pyridine derivative (e.g., via Fischer, Madelung, or transition-metal-catalyzed cyclizations). researchgate.netresearchgate.netSubstituted 2,3-diaminopyridine (B105623) or 3-amino-2-halopyridine
Pyridine Ring AnnelationConstructing the pyridine ring from a substituted pyrrole precursor through condensation with a three-carbon fragment. uni-rostock.deFunctionalized 2-aminopyrrole

Classical and Modern Approaches to Azaindole Ring System Synthesis

The construction of the azaindole core is the cornerstone of synthesizing the target molecule. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. rsc.org

This is arguably the most common strategy for azaindole synthesis, where the pyrrole ring is constructed upon a pre-existing, suitably substituted pyridine ring. researchgate.net

Fischer, Madelung, and Reissert Syntheses: These classical methods, while effective for indole (B1671886) synthesis, often have a more limited scope and may require harsh conditions when applied to the electron-deficient pyridine system. researchgate.netresearchgate.net

Batcho-Leimgruber and Hemetsberger-Knittel Syntheses: These provide alternative routes but can be limited to specific isomers and may result in low to moderate yields. researchgate.net

Transition-Metal-Catalyzed Cyclizations: Modern organic synthesis has introduced powerful methods for ring formation. The Sonogashira coupling of a terminal alkyne with an amino-halopyridine, followed by a base- or copper-mediated cyclization, is a versatile route. mdpi.comnih.gov Similarly, palladium-catalyzed intramolecular Heck reactions or α-heteroarylation of ketones provide efficient pathways to various azaindole isomers. mdpi.comnih.gov For instance, a one-pot method using a palladium catalyst to react amino-ortho-halopyridines with ketones has been reported to produce a variety of azaindoles. nih.gov

An alternative approach involves starting with a pyrrole building block and constructing the pyridine ring onto it. uni-rostock.dersc.org This method is particularly useful when diverse substituents are required on the pyrrole nucleus. A common strategy involves the condensation of 2- or 3-aminopyrroles with synthons that provide the remaining three carbon atoms of the pyridine ring, such as β-dicarbonyl compounds or their equivalents. uni-rostock.de One documented synthesis of 5-azaindoles begins with a Hantsch pyrrole synthesis, followed by esterification and formylation. The resulting intermediate is reacted with ammonium (B1175870) acetate (B1210297) to form an enamine, which then undergoes condensation under basic conditions to yield a pyrrolopyridone, effectively building the pyridine ring onto the pyrrole core. acs.org

For the regioselective functionalization of a pre-formed azaindole ring, directed ortho-metalation (DoM) is a powerful modern tool. researchgate.net This strategy employs a directed metalation group (DMG), such as a carbamoyl (B1232498) group, attached to the ring nitrogen. The DMG directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position with high selectivity. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

A sophisticated extension of this is the "directed metalation-group dance," where the DMG can migrate from one position to another under specific conditions. For example, a carbamoyl group on the N7 nitrogen of 7-azaindole (B17877) can direct metalation to the C6 position. After quenching with an electrophile, the carbamoyl group can be induced to "dance" to the N1 position, enabling a second, different functionalization at the C2 position. nih.govresearchgate.net This iterative process allows for the controlled, multi-site functionalization of the azaindole scaffold. nih.gov

Strategy Description Typical Reagents
Directed ortho-Metalation (DoM) A directing group on the azaindole nitrogen guides deprotonation to an adjacent carbon.N-Carbamoyl azaindole, n-BuLi/LDA, Electrophile (e.g., I2, TMSCl)
DoM Group Dance The directing group is strategically moved to a different nitrogen atom, allowing for iterative functionalization at multiple sites.Catalytic ClCONR2 to promote group migration.

Specific Routes for Fluorinated Azaindoles

Introducing a fluorine atom onto the azaindole ring presents unique challenges, primarily centered on achieving regioselectivity. alfa-chemistry.com

Two principal methods for the selective aromatic fluorination of the azaindole core are:

Balz-Schiemann Reaction: This classical method involves the conversion of an amino-azaindole intermediate into a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the fluoro-azaindole. This approach requires the synthesis of the corresponding amino-azaindole precursor. alfa-chemistry.com

Electrophilic Fluorination: A more modern approach involves the deprotonation or lithium-halogen exchange of a halo-azaindole (e.g., bromo- or iodo-azaindole) to generate a nucleophilic organometallic intermediate. This intermediate is then "quenched" with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install the fluorine atom. This method offers high efficiency and control. alfa-chemistry.com

An alternative to direct fluorination is the use of fluorinated building blocks in a convergent synthesis. For example, a fluorinated aniline (B41778) can be coupled with a pre-functionalized azaindole core, or a fluorinated pyridine derivative can be used as the starting point for a pyrrolo-annelation reaction. acs.org This strategy circumvents the potential difficulties of direct fluorination on a complex heterocyclic system.

Synthesis from Fluorinated Pyridine Intermediates

A common and effective strategy for constructing the 6-fluoro-5-azaindole skeleton involves starting with a pyridine ring that already contains the fluorine atom. This approach ensures the correct positioning of the fluorine substituent from the outset. The synthesis then proceeds by constructing the fused pyrrole ring onto the fluorinated pyridine core. rsc.orgrsc.org

One such method is the domino reaction between a 2-fluoro-3-methylpyridine (B30981) derivative and an arylaldehyde. rsc.org This one-pot synthesis can selectively produce either 7-azaindoles or their reduced 7-azaindoline counterparts, with the outcome controlled by the choice of an alkali-amide base (e.g., KN(SiMe₃)₂ versus LiN(SiMe₃)₂). rsc.org While this example illustrates the principle for a 7-azaindole, similar logic applies to other isomers.

Another powerful technique is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.orgchemrxiv.org In this type of reaction, a substituted 3-amino-4-methylpyridine (B17607) reacts with an electrophilic C1 building block, such as trifluoroacetic anhydride (B1165640) (TFAA), to construct the pyrrole ring. chemrxiv.org To synthesize a 6-fluoro-5-azaindole, one would start with a 3-amino-5-fluoro-4-methylpyridine. The reaction proceeds without the need for a metal catalyst and is scalable, making it an efficient method for producing functionalized 6-azaindoles. chemrxiv.org

Formation of the Carboxylic Acid Moiety at the C-3 Position

Introducing the carboxylic acid group at the C-3 position is a key functionalization step. This can be achieved through direct carboxylation or, more commonly, by the hydrolysis of a suitable precursor like an ester or nitrile. researchgate.netnih.gov

Carboxylation Reactions

Directly introducing a carboxyl group at the electron-rich C-3 position of the azaindole nucleus can be challenging. A related and effective method is the Friedel-Crafts acylation. This involves treating the azaindole with an acyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to introduce an acyl group at the C-3 position. nih.gov While this yields a ketone rather than a carboxylic acid directly, the resulting 3-acyl-azaindole can be subsequently oxidized to the desired carboxylic acid.

Hydrolysis of Ester Precursors

A more common and often milder approach is the synthesis and subsequent hydrolysis of an ester at the C-3 position. thieme.comresearchgate.net Ester conjugates of indole-3-acetic acid, a related parent structure, are known to hydrolyze readily under mild alkaline conditions, such as at a pH of 9 or above. researchgate.netnih.govnih.gov

The synthesis of the ester precursor can be accomplished through various means, including the acylation of the azaindole with a reagent like chloromethyl oxalate (B1200264) in the presence of AlCl₃. nih.gov Once the 3-alkoxycarbonyl-azaindole (the ester) is formed, it can be converted to the carboxylic acid via saponification. This typically involves treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent, followed by acidic workup to protonate the resulting carboxylate salt. chemijournal.com This two-step sequence of esterification followed by hydrolysis is a reliable and widely used method for obtaining C-3 carboxylated indoles and azaindoles. chemijournal.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of azaindole synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligands, base, solvent, and temperature.

Catalytic Systems in Azaindole Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are central to many modern synthetic routes for constructing and functionalizing the azaindole core. beilstein-journals.orgnih.gov These methods offer a versatile way to form crucial carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. beilstein-journals.org

Common Palladium-Catalyzed Reactions:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. In azaindole synthesis, it is often used to couple an amino-halopyridine with an alkyne, followed by a cyclization step to form the pyrrole ring. nih.govorganic-chemistry.org The catalytic system typically involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI). nih.gov

Suzuki-Miyaura Coupling: This involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov It is a robust method for creating C-C bonds and can be used to build the azaindole ring system or to add substituents. acs.orgorganic-chemistry.org For example, an efficient two-step route to azaindoles involves a Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.org

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govnih.gov Cascade reactions involving an initial C-N cross-coupling followed by an intramolecular Heck reaction have been developed to synthesize all four isomers of azaindole from aminopyridines. nih.gov

Optimization of Catalytic Systems: The success of these cross-coupling reactions hinges on optimizing the components. For instance, in the synthesis of C3,C6-diaryl 7-azaindoles via a one-pot sequential Suzuki reaction, researchers found that the temperature and the sequential addition of the catalyst were critical. acs.org The optimal conditions for the first coupling at the C3-position were identified as 5 mol % Pd₂(dba)₃ (a palladium precursor), 5 mol % SPhos (a bulky phosphine (B1218219) ligand), and Cs₂CO₃ (a base) at 60 °C. acs.org For the second coupling at the C6-position, an additional loading of the palladium catalyst and ligand at an elevated temperature of 110 °C was necessary to achieve a high yield (88%). acs.org The choice of ligand (e.g., Xantphos, SPhos, XPhos) and base (e.g., Cs₂CO₃, K₂CO₃, t-BuONa) can dramatically influence the reaction rate and yield. beilstein-journals.orgacs.orgnih.gov

Regioselectivity and Chemo-selectivity Considerations

The synthesis of substituted azaindoles, including the 5-azaindole variant, is a nuanced process where the position of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties and reactivity. nih.govnih.gov This, in turn, dictates the regioselectivity of functionalization reactions. Achieving the desired 6-fluoro and 3-carboxylic acid substitution pattern on a 5-azaindole core requires careful selection of synthetic routes and reaction conditions to control where each functional group is introduced.

Several established synthetic methodologies for creating the azaindole core, such as the Hemetsberger–Knittel, Leimgruber–Batcho, and Bartoli reactions, offer inherent regioselectivity in the formation of the heterocyclic system. researchgate.net However, the post-functionalization of a pre-formed 5-azaindole ring is a common and versatile strategy. In this context, metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, are frequently employed. nih.gov The regioselectivity of these reactions can often be managed through the use of protecting groups and the precise choice of catalysts and conditions. nih.gov

For instance, the introduction of a substituent at the C-3 position of a 5-azaindole has been accomplished using a Stille reaction with a 1-Boc-3-trimethylstannyl-5-azaindole intermediate. nih.gov This suggests a viable pathway for introducing the carboxylic acid group (or a precursor) at the desired position.

The introduction of the fluorine atom at the C-6 position presents a different challenge. Direct fluorination of the azaindole ring can be difficult and may lack selectivity. A more common approach is to start with a pyridine precursor that already contains the fluorine atom in the correct position. For example, the synthesis of related azaindole inhibitors has started from precursors like 5-fluoro-7-azaindole. nih.gov This highlights a strategy where the fluorine is incorporated early in the synthetic sequence.

The interplay between the directing effects of the existing nitrogen atom, the fluorine atom, and any protecting groups is crucial. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom will deactivate the ring towards electrophilic substitution, making reactions like Friedel-Crafts acylation to install the C-3 side chain challenging. Therefore, ortho-metalation strategies, which have been successfully used for the regioselective functionalization of 7-azaindoles, could be a powerful tool if adapted for the 5-azaindole system. nih.govresearchgate.net

Enzymatic approaches are also emerging as a method to achieve high regioselectivity and chemoselectivity in the functionalization of azaindoles, potentially offering a route to previously inaccessible analogues. nih.gov

Table 1: Synthetic Strategies and Selectivity Considerations for 5-Azaindole Functionalization

Synthetic Strategy Target Position Selectivity Control Research Findings
Stille Coupling C-3 Use of a stannylated precursor (e.g., 1-Boc-3-trimethylstannyl-5-azaindole) directs the coupling to the 3-position. nih.gov Effective for introducing carbon-based substituents at the C-3 position of the 5-azaindole core. nih.gov
Suzuki Coupling C-3 Starting with a halogenated precursor, such as 3-iodo-5-azaindole, allows for coupling at the C-3 position. nih.gov Widely used for C-C bond formation in the synthesis of various kinase inhibitors based on the azaindole scaffold. nih.gov
Starting Material Selection C-6 (Fluoro) Incorporation of the fluorine atom onto the pyridine starting material before the formation of the indole ring. A common strategy in the synthesis of fluorinated azaindoles, such as 5-fluoro-7-azaindole. nih.gov

Chemical Reactivity and Derivatization of 6 Fluoro 5 Azaindole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-3 position of the azaindole ring is a primary site for chemical modification. Its reactions are central to creating esters, amides, and other acyl derivatives, which are common strategies for modulating the physicochemical and biological properties of the parent molecule.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for this compound. These reactions typically proceed via activation of the carboxylic acid to enhance its electrophilicity.

Esterification: The formation of esters from 6-fluoro-5-azaindole-3-carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com

Alternatively, for more sensitive substrates or milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid, facilitating its reaction with alcohols. guidechem.com Another effective method involves the use of titanium tetrachloride (TiCl₄) to assist the direct esterification of carboxylic acids with alcohols. organicchemistrytutor.com

Amidation: The synthesis of amides from this compound is a crucial reaction, often used to form stable linkages in biologically active molecules. Direct thermal amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. guidechem.com More commonly, the carboxylic acid is activated in situ. A wide array of peptide coupling reagents are effective for this transformation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and T3P (Propylphosphonic anhydride). These reagents generate a highly reactive acyl-intermediate that readily undergoes nucleophilic attack by an amine to form the corresponding amide with high efficiency and under mild conditions. researchgate.net The choice of coupling agent and reaction conditions can be tailored based on the specific amine being used and the need to preserve stereochemistry in chiral amines. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent Class Specific Examples Typical Conditions
Esterification Acid Catalysis H₂SO₄, TsOH Excess alcohol, heat
Coupling Agents DCC, BOP Anhydrous solvent, room temp.
Lewis Acids TiCl₄ Inert solvent, reflux
Amidation Coupling Agents HATU, HOBt/EDC, T3P Anhydrous polar solvent (e.g., DMF, DCM), room temp.
Acyl Halide Intermediate SOCl₂, (COCl)₂ See Section 3.1.3

Decarboxylative Transformations

Decarboxylation, the removal of the carboxylic acid group, provides a method to access 6-fluoro-5-azaindole. While simple heating can induce decarboxylation in some carboxylic acids, this often requires high temperatures. quora.com For heteroaromatic carboxylic acids, the conditions can be demanding. A known method for a related compound, 6-chloro-5-fluoroindole-2-carboxylic acid, involves high-temperature decarboxylation to yield the corresponding 6-chloro-5-fluoroindole. stackexchange.com This suggests that thermal decarboxylation of this compound is feasible, likely requiring elevated temperatures. stackexchange.com

Other methods for decarboxylation include heating the carboxylic acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), which replaces the -COOH group with a hydrogen atom. myskinrecipes.com More modern methods for the decarboxylation of heteroaromatic carboxylic acids can be catalyzed by metal salts, such as those involving copper or silver, sometimes in the presence of an acid in a high-boiling solvent like DMSO. nih.gov These catalytic methods may offer milder conditions compared to simple thermolysis. nih.govgoogle.com

Formation of Acyl Halides and Anhydrides for Further Derivatization

To create more reactive intermediates for acylation reactions, this compound can be converted into its corresponding acyl halide or anhydride (B1165640).

Acyl Halides: The most common acyl halides are acyl chlorides, which are highly reactive electrophiles. They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org These reactions convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its displacement by a chloride ion. wikipedia.org The resulting 6-fluoro-5-azaindole-3-carbonyl chloride is not typically isolated but is generated in situ and immediately used in subsequent reactions with nucleophiles like amines, alcohols, or carbanions to form amides, esters, and ketones, respectively. researchgate.net

Anhydrides: Anhydrides can be formed by reacting the acyl chloride with a carboxylate salt or another equivalent of the carboxylic acid. wikipedia.org Symmetrical anhydrides can be prepared, or a mixed anhydride can be formed by reacting the acyl chloride with a different carboxylic acid. These anhydrides are also potent acylating agents, often demonstrating greater selectivity than the more reactive acyl chlorides.

Functionalization of the Azaindole Core

The 6-fluoro-5-azaindole nucleus is a bicyclic heteroaromatic system composed of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., at C-2)

The pyrrole ring of the azaindole system is generally activated towards electrophilic aromatic substitution (EAS). Theoretical and experimental studies on pyrrole and indole (B1671886) systems consistently show that electrophilic attack is heavily favored at the positions alpha to the nitrogen atom. For indole, this is the C-3 position. However, since the C-3 position in the target molecule is already substituted with a carboxylic acid group, the next most reactive site is the C-2 position. stackexchange.compixel-online.net

The preference for C-2 attack can be explained by examining the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at C-2 allows for the positive charge to be delocalized over three atoms, including the pyrrole nitrogen, which provides significant resonance stabilization. organicchemistrytutor.comquora.comquora.com In contrast, attack at other positions on the pyrrole ring leads to less stable intermediates. quora.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C-2 position of the 6-fluoro-5-azaindole ring, provided the reaction conditions are compatible with the existing functional groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagent Predicted Position of Substitution Rationale
Nitration HNO₃/H₂SO₄ C-2 Formation of the most stable cationic intermediate.
Bromination Br₂/Lewis Acid C-2 Formation of the most stable cationic intermediate.
Acylation Acyl Chloride/AlCl₃ C-2 Formation of the most stable cationic intermediate.

Nucleophilic Aromatic Substitution on the Pyridine Ring (e.g., at C-6 or C-4)

The pyridine portion of the azaindole ring is electron-deficient due to the electronegativity of the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. youtube.com

Substitution at C-6: The fluorine atom at the C-6 position is activated for nucleophilic displacement by the adjacent pyridine nitrogen (at position 5). This makes the C-6 position an electrophilic site prone to attack by strong nucleophiles. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. For example, reaction with sodium methoxide (B1231860) would be expected to yield the 6-methoxy derivative, while reaction with an amine like piperidine (B6355638) would furnish the 6-piperidino-5-azaindole. These reactions are a cornerstone for introducing diversity at this position of the scaffold.

Substitution at C-4: The C-4 position is also activated for nucleophilic attack due to its para relationship to the ring nitrogen. While substitution at C-6 is generally more facile due to the presence of the fluorine leaving group, under certain conditions, or if the C-6 position is blocked, nucleophilic substitution can occur at C-4. This is particularly true if a leaving group is present at C-4 or through addition-elimination mechanisms involving a hydride shift, though this is less common. Studies on dihalopyridines have shown that the regioselectivity of nucleophilic substitution can be controlled by reaction conditions and the nature of the nucleophile, sometimes allowing for substitution at positions that are not the most electronically activated. researchgate.net

N-Substitution Reactions of the Indole Nitrogen

The indole nitrogen of the azaindole ring system can undergo substitution reactions, such as alkylation and arylation, to introduce a variety of substituents. These modifications can significantly alter the compound's physical, chemical, and biological properties.

N-alkylation of the indole nitrogen in azaindole systems is a common derivatization strategy. While direct N-alkylation of this compound is not extensively documented, related transformations on similar scaffolds provide insight into potential synthetic routes. For instance, alkylation of the indole nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective N-alkylation over potential side reactions, such as reaction at the pyridine nitrogen or the carboxylic acid group. In some cases, protection of the carboxylic acid as an ester may be necessary prior to N-alkylation.

N-arylation of the indole nitrogen offers another avenue for structural diversification. Copper-catalyzed N-arylation reactions have been reported for various azaindole derivatives. These reactions typically involve the coupling of the azaindole with an aryl halide in the presence of a copper catalyst and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For example, the N-arylation of 7-azaindole (B17877) has been achieved using copper(I) iodide as a catalyst. This methodology could potentially be adapted for the N-arylation of this compound, likely requiring optimization of the reaction parameters to accommodate the specific electronic and steric properties of the substrate.

Table 1: General Conditions for N-Substitution of Azaindole Derivatives
Reaction TypeReagentsCatalyst/BaseGeneral Observations
N-AlkylationAlkyl halide (e.g., CH3I)Base (e.g., NaH)Protection of other reactive groups may be required.
N-ArylationAryl halide (e.g., Iodobenzene)Copper catalyst (e.g., CuI) with a ligandReaction conditions are crucial for yield and selectivity.

Suzuki, Stille, and Other Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the functionalization of heterocyclic compounds, including azaindoles. nih.govmdpi.com These reactions typically involve the coupling of a halogenated or organometallic derivative of the azaindole with a suitable coupling partner.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the application to this compound, a halogenated precursor, such as a bromo or iodo derivative at a specific position on the azaindole ring, would be required. The reaction of this halo-azaindole with a boronic acid or ester would then lead to the formation of a new C-C bond. The presence of the fluorine atom and the carboxylic acid group can influence the reactivity of the substrate and may necessitate careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, and base, to achieve the desired product in good yield. acs.org

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org In this case, a halo-azaindole derivative would be coupled with an organostannane in the presence of a palladium catalyst. Stille reactions are known for their tolerance of a wide range of functional groups, which could be advantageous when working with a multifunctional molecule like this compound. However, the toxicity of organotin compounds is a significant drawback of this method.

Other cross-coupling reactions, such as the Heck, Sonogashira, and Negishi reactions, also offer possibilities for the derivatization of the azaindole core, each with its own specific requirements and advantages.

Table 2: Overview of Cross-Coupling Reactions for Azaindole Functionalization
ReactionAzaindole SubstrateCoupling PartnerCatalyst System
Suzuki-MiyauraHalo-azaindoleOrganoboron reagent (e.g., boronic acid)Palladium catalyst and a base
StilleHalo-azaindoleOrganotin reagent (organostannane)Palladium catalyst

Directed Metalation and Functionalization of Azaindole Analogs

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the context of 5-azaindole (B1197152) derivatives, the pyridine nitrogen can act as a directing group, facilitating metalation at the C4 position.

For this compound, the fluorine atom at the C6 position and the carboxylic acid at the C3 position will significantly influence the regioselectivity of any directed metalation attempt. The fluorine atom is an electron-withdrawing group and can increase the acidity of adjacent protons, potentially influencing the site of lithiation. The carboxylic acid group is acidic and would be deprotonated by the strong bases typically used for metalation, which would in turn affect the electronic properties and directing ability of the ring system. It is likely that the carboxylic acid would need to be protected, for instance as an ester or an amide, before a directed metalation reaction could be successfully performed.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the metalated position. This allows for the synthesis of a wide range of substituted azaindole derivatives that would be difficult to access through other synthetic routes.

Stability and Reaction Pathways under Varied Conditions

The stability of this compound is influenced by the pH of the medium and the presence of other reactive species. The carboxylic acid group imparts acidic properties to the molecule, while the pyridine nitrogen provides a basic site.

Under basic conditions , the carboxylic acid will be deprotonated to form a carboxylate salt. This can increase the electron density of the ring system and potentially influence its susceptibility to nucleophilic attack. The stability of the ester form of the carboxylic acid under basic conditions is also a consideration, as it can be hydrolyzed to the corresponding carboxylate. The degradation of related compounds, such as 5-aminolevulinic acid, has been shown to be pH-dependent. nih.gov

The fluorine substituent is generally stable under a wide range of reaction conditions. However, under very harsh conditions, nucleophilic aromatic substitution of the fluorine atom could potentially occur, although this is typically a difficult transformation on an electron-rich heterocyclic system.

Computational and Theoretical Investigations of 6 Fluoro 5 Azaindole 3 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 6-fluoro-5-azaindole-3-carboxylic acid at the atomic level. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

For related azaindole and indole (B1671886) structures, DFT calculations using functionals like B3LYP with basis sets such as 6-31G or 6-311G(2d,2p) have been effectively used to optimize molecular geometries and predict vibrational frequencies. dergipark.org.trresearchgate.net Similar approaches would be applicable to this compound to determine its most stable three-dimensional conformation.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

In a study on a substituted isoindole, DFT studies revealed that the HOMO was located over the substituted aromatic ring, while the LUMO was predominantly on the indole side, indicating the reactive corners of the molecule. mdpi.com For this compound, the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine (B92270) ring, combined with the carboxylic acid group, would significantly influence the distribution of these frontier orbitals.

Electrostatic Potential Surfaces and Reactivity Predictions

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid would be expected to be regions of high negative potential, while the hydrogen atom of the carboxylic acid and the N-H group of the pyrrole (B145914) ring would exhibit positive potential. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological targets.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By correlating calculated frequencies with experimental data, the structural assignments can be confirmed.

For carboxylic acids, characteristic vibrational frequencies include the O-H stretching band, which is typically broad and found in the range of 3500-2500 cm⁻¹, and the C=O stretching peak, which appears around 1730-1700 cm⁻¹ for saturated acids. spectroscopyonline.com The C-O stretching and O-H wagging are also identifiable. spectroscopyonline.com In a study on 6-aza-2-thiouracil-5-carboxylic acid, DFT calculations at the B3LYP/6-311G(2d,2p) level were used to compute vibrational modes and showed good agreement with experimental FT-IR and Raman spectra. dergipark.org.tr

Conformational Analysis and Tautomerism Studies

The azaindole scaffold can exist in different tautomeric forms, and its substituents can lead to various stable conformations. Understanding the relative energies of these tautomers and conformers is essential as they can exhibit different biological activities.

For the related 6-aza-2-thiouracil-5-carboxylic acid, theoretical calculations were used to study its different tautomeric forms. dergipark.org.tr It was observed that the molecule could exist in different tautomeric forms depending on the solvent medium. dergipark.org.tr Similar studies on this compound would be necessary to determine its predominant tautomeric form in different environments. The planarity of the azaindole ring system is a key feature, as seen in the related 6-fluoro-1H-indole-3-carboxylic acid where all non-hydrogen atoms are approximately coplanar. nih.gov

Molecular Dynamics Simulations to Understand Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

In a study of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations revealed that the compounds could stably bind to the protein interface and highlighted key non-covalent interactions. nih.gov These simulations also showed how the binding of the ligand could induce conformational changes in the protein. nih.gov For this compound, MD simulations could be employed to explore its conformational flexibility and its binding stability within a target active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaindole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For azaindole scaffolds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide valuable insights for designing more potent inhibitors.

For a series of 5-azaindole (B1197152) derivatives acting as factor VIIa inhibitors, a 3D-QSAR model showed good statistical significance (r² = 0.8227, q² = 0.6833), and the resulting pharmacophore model identified key features for activity: one hydrogen bond acceptor, two hydrophobic regions, and two aromatic rings. researchgate.net Similarly, a study on 7-azaindole derivatives as Trk A kinase inhibitors developed CoMFA and CoMSIA models with high correlation coefficients, and the results were used to understand the binding mode and design new potent inhibitors. ingentaconnect.com These studies demonstrate the utility of QSAR in guiding the optimization of azaindole-based compounds.

Below is an example of a data table that could be generated from QSAR studies on azaindole derivatives.

CompoundExperimental pIC50Predicted pIC50Residual
Derivative 16.56.40.1
Derivative 27.27.10.1
Derivative 35.85.9-0.1
Derivative 46.97.0-0.1

Deriving Pharmacophoric Features for Structural Modification

The computational analysis of this compound allows for the identification of its key pharmacophoric features. A pharmacophore is defined as the specific arrangement of steric and electronic properties necessary to ensure optimal molecular interactions with a biological target. mdpi.com These features are crucial for guiding structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The primary pharmacophoric features of the this compound scaffold are derived from its constituent functional groups.

Structure-activity relationship (SAR) studies on related azaindole analogs reveal that modifications at positions 1, 3, and 5 of the azaindole ring are particularly significant for altering biological activity. nih.gov Based on the structure of this compound, the following pharmacophoric features can be derived as essential for molecular recognition and can be targeted for modification:

Hydrogen Bond Donors (HBD): The molecule possesses two primary hydrogen bond donor sites: the indole nitrogen (N-H) and the hydroxyl group of the carboxylic acid (O-H). In kinase inhibition, the N-H of the azaindole core is often critical for forming a hydrogen bond with the hinge region of the ATP binding site. nih.gov

Hydrogen Bond Acceptors (HBA): Key hydrogen bond acceptor sites include the nitrogen atom in the pyridine ring (N5) and the carbonyl oxygen of the carboxylic acid. nih.govresearchgate.net These groups can interact with hydrogen bond donors on a target protein, such as amino acid side chains or backbone amides.

Aromatic/Hydrophobic Region: The fused bicyclic azaindole ring system provides a significant hydrophobic and aromatic surface capable of engaging in van der Waals, pi-pi, and pi-cation interactions with hydrophobic pockets or aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding site. nih.gov

Halogen Bond Donor: The fluorine atom at the C6 position, while traditionally viewed as a weak hydrogen bond acceptor, can function as a halogen bond donor. rsc.orgnih.gov Due to the electron-withdrawing nature of the aromatic system, the fluorine atom can develop a region of positive electrostatic potential (a σ-hole), allowing it to interact favorably with electron-dense atoms like oxygen or sulfur on a protein target. rsc.org

These identified features provide a blueprint for rational drug design. Modifications can be planned to optimize interactions with a specific target. For instance, extending a substituent from the aromatic ring could exploit a nearby hydrophobic pocket, while altering the electronics of the ring could modulate the strength of the hydrogen and halogen bonds.

Table 1: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureStructural MoietyPotential for Structural Modification
Hydrogen Bond Donor (HBD)Indole N-H, Carboxylic Acid O-HAlkylation or substitution at N-1 can modulate H-bond donor capacity and introduce new interactions. nih.gov
Hydrogen Bond Acceptor (HBA)Pyridine N5, Carboxylic Acid C=OModifying substituents on the pyridine ring can alter the basicity and accessibility of the N5 atom.
Aromatic RegionFused Azaindole RingSubstitution at various positions can enhance hydrophobic or pi-stacking interactions. nih.gov
Halogen Bond DonorC6-Fluoro GroupBioisosteric replacement with other halogens (Cl, Br) could modulate halogen bond strength and physicochemical properties. nih.gov

Ligand-Target Interaction Prediction via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby forecasting its binding affinity and interaction patterns. nih.govjocpr.com While specific docking studies focused exclusively on this compound are not widely published, extensive research on related 7-azaindole derivatives provides a robust framework for predicting its binding behavior. nih.govnih.govijper.org

Docking studies on various 7-azaindole analogs have successfully predicted their binding modes within the active sites of diverse protein targets, including kinases and viral proteins. nih.govijper.org These studies consistently highlight the importance of the azaindole core as a "hinge-binding" motif, particularly in kinases, where it mimics the adenine (B156593) region of ATP. nih.gov The simulations for this compound would therefore focus on how the key functional groups—the azaindole N-H, the pyridine N5, the C3-carboxylic acid, and the C6-fluoro group—orient themselves to maximize interactions within a given binding pocket. The predicted binding energy from such simulations helps in ranking potential derivatives and prioritizing them for synthesis and biological evaluation. jocpr.com

Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The analysis of binding modes for this compound, inferred from computational studies and crystal structures of its analogs, reveals a rich network of potential intermolecular interactions that stabilize the ligand-target complex.

Hydrogen Bonding: Hydrogen bonds are the most prevalent and critical interactions in drug-receptor binding. researchgate.net The this compound scaffold is well-equipped to form multiple hydrogen bonds.

Azaindole Core: Crystal structure analysis of 7-azaindole-3-carboxylic acid shows that the molecules form chains connected by intermolecular O-H···N and N-H···O hydrogen bonds. researchgate.net In a protein binding context, the pyrrole N-H group typically acts as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge region of a kinase, while the pyridine nitrogen (N5) acts as a hydrogen bond acceptor from a backbone N-H. nih.gov

Carboxylic Acid Group: The carboxylic acid at the C3 position is a powerful interaction hub. It can act as both a hydrogen bond donor (from its -OH) and a hydrogen bond acceptor (at its carbonyl oxygen). Crystal structures of the closely related 6-Fluoro-1H-indole-3-carboxylic acid show that molecules form dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov This group can also form crucial interactions with basic residues like Lysine (B10760008) or Arginine in a binding site.

Halogen Bonding: The fluorine atom at C6 is not merely a passive substituent. Fluorine, when attached to an aromatic ring, can participate in meaningful protein-ligand interactions. nih.gov Although modest in strength, these interactions play an essential role in binding. researchgate.netnih.gov The C6-fluoro group can act as a halogen bond donor, interacting with a backbone carbonyl or other Lewis basic sites. rsc.orgnih.gov This interaction, though weaker than a classical hydrogen bond, is highly directional and can significantly contribute to binding affinity and selectivity.

Other Intermolecular Interactions:

Pi-Pi Interactions: The aromatic azaindole ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). nih.gov These interactions are observed in the crystal packing of 6-Fluoro-1H-indole-3-carboxylic acid. nih.gov

Pi-Cation Interactions: The electron-rich π-system of the azaindole ring can interact favorably with positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov Docking studies on 7-azaindole derivatives have shown such interactions contribute to stable binding. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound
Interaction TypeLigand Functional GroupPotential Protein PartnerReference
Hydrogen Bond (Donor)Indole N-HBackbone Carbonyl (e.g., in kinase hinge) nih.gov
Hydrogen Bond (Donor)Carboxylic Acid -OHAcidic Residues (Asp, Glu), Serine, Threonine researchgate.netnih.gov
Hydrogen Bond (Acceptor)Pyridine N5Backbone Amide N-H (e.g., in kinase hinge) nih.govresearchgate.net
Hydrogen Bond (Acceptor)Carboxylic Acid C=OBasic Residues (Lys, Arg), Serine, Threonine nih.gov
Halogen BondC6-FluoroBackbone Carbonyl, Lewis Basic Sites rsc.orgnih.gov
π-π StackingAzaindole Ring SystemAromatic Residues (Phe, Tyr, Trp) nih.govnih.gov
π-Cation InteractionAzaindole Ring SystemBasic Residues (Lys, Arg) nih.gov

Role As a Chemical Scaffold and Building Block in Complex Molecular Synthesis

Integration into Privileged Heterocyclic Scaffolds

The 6-fluoro-5-azaindole moiety is recognized as a "privileged structure" in medicinal chemistry. nih.govpharmablock.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The integration of this specific azaindole into larger, more complex heterocyclic systems is a key strategy in drug discovery. nih.gov

Azaindole scaffolds are particularly prominent in the development of kinase inhibitors, a critical class of drugs primarily used in oncology. nih.govpharmablock.com The nitrogen atom in the pyridine (B92270) ring of the azaindole can act as a hydrogen bond acceptor, mimicking the interactions of purine (B94841) systems found in natural ligands like ATP. nih.gov This allows for potent and selective binding to the ATP-binding pocket of various kinases. For example, the broader azaindole framework has been successfully incorporated into potent inhibitors for targets such as Aurora kinases. nih.gov

The process of "scaffold-switching" or "scaffold hopping" is a common tactic where a known active core is replaced with a structurally related but novel one, like an azaindole, to improve properties or explore new intellectual property space. pharmablock.comacs.org In a study exploring antituberculosis agents, various 5,6-fused bicyclic heteroaromatics were investigated as alternatives to an imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov This highlights the principle of using diverse heterocyclic building blocks, including azaindole variants, to construct new therapeutic agents. The 6-fluoro-5-azaindole-3-carboxylic acid, with its reactive carboxylic acid handle, is an ideal candidate for such synthetic explorations, allowing for its ready attachment to other molecular fragments.

Privileged Scaffold ClassBiological Target ClassExample Target(s)Role of Azaindole Core
Fused PyridinopyrrolesProtein KinasesAurora Kinases, FAK, DYRK1A nih.govATP-mimetic, hydrogen bonding interactions in the hinge region. nih.gov
Bicyclic HeteroaromaticsVarious (e.g., GPCRs, Enzymes)Cannabinoid Receptors (CB1) nih.govBioisosteric replacement for indole (B1671886) to modulate activity and properties. nih.gov
Fused Heterocyclic SystemsAnti-infectivesMycobacterium tuberculosis (Mtb)Core scaffold for building antitubercular compounds. nih.gov

Precursor for Advanced Chemical Entities

The carboxylic acid functional group at the 3-position of the 6-fluoro-5-azaindole ring makes this compound a valuable precursor for the synthesis of more advanced and complex molecules. nih.govnih.gov This acid moiety serves as a versatile chemical handle for a wide range of chemical transformations, most notably amide bond formation.

In medicinal chemistry, the ability to readily form amides is crucial for building libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The this compound can be coupled with a diverse array of amines to generate a corresponding library of amides. This approach is fundamental to many drug discovery programs, such as the development of xanthine (B1682287) derivatives where 6-amino-5-carboxamidouracils serve as key precursors that are cyclized to form the final active molecules. frontiersin.org

Furthermore, the azaindole core itself can be synthesized or functionalized through multi-step sequences where a related carboxylic acid serves as a key intermediate. patsnap.com The creation of a diverse "platform" of functionalized azaindoles is considered key to generating molecular diversity for biological screening. nih.gov The title compound is an exemplary starting material for such efforts, enabling the synthesis of novel kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other potential therapeutic agents. nih.govnih.gov

Design of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to efficiently generate collections of structurally diverse small molecules for high-throughput screening. nih.govmdpi.com The goal of DOS is to populate "chemical space" with novel scaffolds, increasing the probability of discovering new biological activities. researchgate.net

This compound is an ideal building block for DOS campaigns. nih.govmdpi.com Starting from this single, well-defined precursor, chemists can employ a variety of reaction pathways to create a library of related but structurally distinct molecules. For instance, the carboxylic acid can be converted into esters, amides, or ketones, while the azaindole ring itself can undergo further reactions such as N-alkylation or cross-coupling at other positions. This divergent approach allows for the rapid generation of a large number of compounds from a common intermediate. researchgate.net This strategy is analogous to reported DOS efforts that use other functionalized building blocks, such as amino acetophenones, to create libraries of natural product analogs like flavones and coumarins. nih.govmdpi.com The use of the azaindole scaffold ensures that the resulting library is focused on a biologically relevant region of chemical space. nih.gov

Bioisosteric Replacement Strategies Involving the Azaindole Core

One of the most powerful applications of the azaindole scaffold in medicinal chemistry is its use as a bioisostere for the indole ring. nih.govpharmablock.comnih.gov Bioisosteric replacement is a strategy where one part of a biologically active molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing activity or optimizing physicochemical characteristics. nih.gov The 6-fluoro-5-azaindole core is an excellent bioisostere for a fluoro-indole system.

The substitution of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom to form an azaindole has profound effects on the molecule's properties: pharmablock.comnih.gov

Solubility and Polarity: The nitrogen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility and modulate lipophilicity. nih.gov

Target Binding: The nitrogen atom can form new, beneficial hydrogen bonding interactions with the biological target, potentially increasing binding affinity and potency. nih.gov

Metabolic Stability: Altering the electronic landscape of the ring can change its susceptibility to metabolic enzymes, potentially improving the drug's pharmacokinetic profile.

Intellectual Property: Creating novel azaindole-based analogues of existing indole-containing drugs can open up new intellectual property space. pharmablock.com

A compelling example of this strategy was demonstrated in the development of allosteric modulators for the cannabinoid receptor 1 (CB1). nih.gov Researchers replaced the indole-2-carboxamide core of a known modulator, Org27569, with both 6-azaindole (B1212597) and 7-azaindole (B17877) rings. The results showed that the choice of isomer was critical. While the 7-azaindole analogues lost their ability to bind to the receptor, the 6-azaindole-2-carboxamide, despite having a reduced binding affinity, retained its allosteric modulatory function. nih.gov This indicates that the 6-azaindole scaffold is a viable bioisostere in this context, whereas the 7-azaindole is not.

PropertyIndoleAzaindoleConsequence of Bioisosteric Replacement
Hydrogen Bonding Pyrrole (B145914) N-H is a donor.Pyrrole N-H is a donor; Pyridine N is an acceptor.Potential for new hydrogen bond interactions, improving binding affinity. nih.gov
Dipole Moment ModerateIncreasedAlters polarity, potentially improving solubility and cell permeability. pharmablock.com
pKa Pyrrole N-H is weakly acidic.Pyrrole N-H is weakly acidic; Pyridine N is basic.Can influence ionization state, affecting absorption and distribution. nih.gov
Metabolism Susceptible to oxidation on the benzene ring.Ring nitrogen alters electron density, potentially blocking sites of metabolism.Can lead to improved metabolic stability and longer half-life.

The addition of a fluorine atom to the 6-fluoro-5-azaindole core further refines its properties, often leading to increased binding affinity due to favorable electrostatic interactions, and potentially blocking sites of metabolic attack to enhance stability.

Structure Activity Relationship Sar Investigations on Azaindole 3 Carboxylic Acid Derivatives

Impact of Substitution on the Azaindole Core

The biological activity of azaindole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Key positions for modification include the benzene-ring portion of the core, the carboxylic acid group at the C-3 position, and the nitrogen atom of the pyrrole (B145914) ring (N-1).

While direct SAR comparisons for 6-fluoro-5-azaindole-3-carboxylic acid are not extensively documented in publicly available literature, insights can be drawn from studies on related fluorinated indoles and azaindoles. For instance, research on fluorinated indole (B1671886) analogs in Escherichia coli revealed that 6-fluoroindole (B127801) and 7-fluoroindole (B1333265) are processed differently by the cellular machinery, suggesting that the fluorine position impacts molecular recognition. In another context, 5-fluoro-7-azaindole has been used as a starting material for the synthesis of cell division cycle 7 (Cdc7) kinase inhibitors, indicating the utility of fluorination at the C-5 position.

The electronic effect of fluorine is a key determinant of its influence. As a highly electronegative atom, fluorine can alter the pKa of nearby functional groups and modulate the electron density of the aromatic system, which can influence interactions with biological targets. For example, adding a fluorine atom to the para position of a benzene (B151609) ring can deactivate the ring against oxidative metabolism, thereby increasing the drug's half-life. In the context of 6-fluoro-5-azaindole, the fluorine at C-6 would exert a strong inductive electron-withdrawing effect, influencing the basicity of the pyridine (B92270) nitrogen at position 5 and the electronic character of the entire ring system. This modification can be critical for optimizing binding interactions within a target's active site, such as the ATP-binding pocket of a kinase.

Table 1: Comparison of Fluorinated Azaindole and Indole Precursors in Research This table provides examples of how different positional isomers of fluoro-azaindoles and fluoro-indoles are utilized in research, highlighting the importance of fluorine placement.

Compound Application/Finding Reference
5-Fluoro-7-azaindole Starting material for Cdc7 kinase inhibitors.
4-Fluoro-7-azaindole Synthesis achieved via regioselective fluorination.
Fluorinated 5-azaindoles Developed as potential PET radioligands for the CB2 receptor.
6-Fluoroindole Shown to have antibiofilm properties and used to study protein interactions via 19F NMR.
7-Fluoroindole Utilized in adaptive laboratory evolution experiments with E. coli.

The carboxylic acid group at the C-3 position is a common feature of this compound class and a frequent site for chemical modification to explore SAR. This group can act as a hydrogen bond donor and acceptor, but its acidic nature can sometimes be a liability for cell permeability and oral bioavailability. Therefore, it is often converted into esters, amides, or other bioisosteres.

For example, in a series of 3,5-disubstituted-7-azaindoles developed as antitrypanosomal agents, replacing a nitrile group (a carboxylic acid surrogate) with a carboxylic acid (13q), amide (13p), or amine (13r) led to varied activities. The amine-substituted analog showed improved solubility but problematic metabolic clearance, demonstrating the trade-offs involved in modifying this position.

The conversion of the C-3 carboxylic acid to an N-acylhydrazone, a well-regarded bioactive moiety, was explored in the design of vemurafenib (B611658) analogs. This modification aimed to introduce new interaction points and alter the compound's physicochemical profile.

The hydrogen on the pyrrole nitrogen (N-1) of the azaindole core is often a critical hydrogen bond donor, interacting with key residues in the target protein's active site. Modification at this position can therefore have a dramatic impact on biological activity.

In SAR studies of 7-azaindoles as antitrypanosomal agents, methylation or tosylation of the indole N-H resulted in a complete loss of activity. This finding strongly suggests that the N-H group is essential for binding to the biological target in that specific series, likely by forming a crucial hydrogen bond. Similarly, in the development of LATS1/2 kinase inhibitors, modifications to a related piperidine (B6355638) nitrogen showed that while some small alkyl groups were tolerated, larger or different functional groups could reduce potency. This underscores the sensitivity of the N-1 position to substitution and its importance in maintaining the necessary interactions for biological effect.

Rational Design Principles Based on SAR Data

Rational design in medicinal chemistry leverages structure-activity relationship (SAR) data to guide the synthesis of new molecules with improved potency, selectivity, and drug-like properties. For azaindole-3-carboxylic acid derivatives, particularly those targeting protein kinases, SAR data provides a clear roadmap for optimization.

Key design principles derived from SAR studies on this scaffold include:

Preservation of the Hinge-Binding Motif: The 7-azaindole (B17877) core is an excellent "hinge-binder." The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H at position 1 (N1) acts as a hydrogen bond donor. This bidentate hydrogen bonding interaction with the kinase hinge region is critical for anchoring the inhibitor in the ATP-binding site. Therefore, a primary design principle is to preserve the N1-H and the N7 atom unsubstituted to maintain this crucial interaction. Any modifications to the core should not disrupt this binding mode unless an alternative, potent binding mode is intentionally sought.

Exploiting the Ribose Pocket: The C-3 position of the 7-azaindole scaffold generally points toward the solvent-exposed region or the ribose-binding pocket of the kinase active site. This position is highly amenable to substitution to enhance potency and introduce selectivity. Rational design often involves introducing various aryl or heteroaryl groups at C-3 to pick up additional interactions. For instance, modifying the C-3 carboxylic acid to an amide allows for the introduction of diverse chemical groups (R) via the amide nitrogen (e.g., -C(=O)NHR). These R groups can be designed to form additional hydrogen bonds or hydrophobic interactions with residues in and around the ribose pocket, thereby increasing affinity and selectivity for the target kinase.

Modulating Physicochemical Properties via Core Substitution: Strategic substitution on the azaindole's benzene ring is used to fine-tune the molecule's properties.

Fluorination: As discussed, adding fluorine at positions like C-5 or C-6 can block metabolic attack, increase lipophilicity, and alter electronic properties to enhance binding, as seen in the development of various kinase inhibitors.

Other Substituents: Adding small groups can also drive selectivity. For example, in a series of 7-azaindole inhibitors, adding a bromine atom at the C-5 position unexpectedly increased inhibitory potency and selectivity for the Fyn kinase.

Structure-Based Design: When available, X-ray co-crystal structures of inhibitors bound to their target provide the most powerful tool for rational design. These structures reveal the precise orientation of the inhibitor and highlight which atoms are involved in key interactions. This allows chemists to design new analogs with modifications that are predicted to improve binding affinity or exploit unoccupied pockets within the active site. For example, structure-based design was used to convert an initial indole-based screening hit into a series of potent 7-azaindole inhibitors of 11β-HSD1.

By integrating these principles, chemists can move from a simple fragment or a moderately active hit compound to a highly potent and selective clinical candidate, as was famously accomplished in the development of the 7-azaindole-based BRAF inhibitor, Vemurafenib.

Mechanistic Insights from Structural Modifications on Molecular Interactions

Understanding how specific structural changes affect a molecule's interaction with its biological target at an atomic level is crucial for drug development. For azaindole-3-carboxylic acid derivatives, these insights are primarily gained by correlating structural modifications with changes in in vitro biochemical activity, often elucidated through X-ray crystallography and molecular modeling.

Correlation of Structural Features with Biochemical Activity in vitro (e.g., Enzyme Inhibition, Receptor Binding)

The ultimate test of SAR hypotheses is the measurement of in vitro biochemical activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). These values provide a quantitative measure of a compound's potency against a specific enzyme or receptor.

The Azaindole Core as a Bidentate Hinge-Binder: The core interaction for most azaindole-based kinase inhibitors involves the formation of two hydrogen bonds between the azaindole scaffold and the backbone of the kinase hinge region. For 7-azaindoles, the pyridine N7 atom accepts a hydrogen bond from a backbone NH, while the pyrrole N1-H donates a hydrogen bond to a backbone carbonyl. The necessity of this interaction is demonstrated when substitution or removal of these nitrogen atoms leads to a dramatic loss of activity. For instance, in a series targeting Fyn and GSK-3β kinases, replacing the 7-azaindole core with an indole or masking the nitrogen atoms eliminated inhibitory activity.

Binding Mode Plasticity: Interestingly, structural analysis has revealed that the 7-azaindole moiety can adopt different orientations within the same active site. The "normal" binding mode is the most common, but a "flipped" mode, where the scaffold is rotated 180 degrees, is also observed. This flip can be induced by subtle changes to the inhibitor's substituents. For example, in a series of JAK inhibitors, removing a single methyl group from a linker was enough to switch the binding mode from "normal" to "flipped". This highlights that small structural modifications can lead to profound changes in molecular interactions, which in turn affects the SAR.

Impact of Substituents on Potency: The correlation between specific substituents and inhibitory potency is a cornerstone of SAR. In the development of C3,C6-diaryl 7-azaindoles as HIV-1 integrase inhibitors, it was found that electron-donating para-substituents on the C3-aryl group were beneficial for activity. Furthermore, adding a second aryl group at the C6 position generally improved inhibitory activity compared to the C3-monoaryl analogs.

In another example, a series of modified vemurafenib analogs were tested for their cytotoxic effects on A375 melanoma cells. The results, summarized in the table below, show how modifications to the groups attached to the azaindole core lead to significant differences in biological activity.

Table 2: In Vitro Cytotoxicity of Vemurafenib and Modified Azaindole Analogs Data shows the IC₅₀ values of compounds against the A375 human melanoma cell line after 24 hours of treatment, illustrating the impact of structural modifications on biochemical activity.

Compound IC₅₀ (µM) on A375 Cells Key Structural Feature
Vemurafenib 0.8 ± 0.1 Parent compound with propylsulfonamide-phenyl group
RF-86A (2a) 1.0 ± 0.1 N-acylhydrazone with a tetrahydronaphthalene group
RF-94B (2b) > 10 N-acylhydrazone with a pyridine-2-yl group
RF-94A (2c) 3.0 ± 0.3 N-acylhydrazone with a pyridine-3-yl group
RF-87A (2d) 7.0 ± 0.4 N-acylhydrazone with a pyridine-4-yl group
RF-96B (2e) 4.0 ± 0.2 N-acylhydrazone with a pyrazine-2-yl group

These data clearly demonstrate that replacing the sulfonamide-phenyl portion of vemurafenib with different N-acylhydrazone-linked moieties directly impacts cytotoxic potency. The tetrahydronaphthalene group in RF-86A maintained potency comparable to the parent drug, while the introduction of various nitrogen-containing heterocycles resulted in reduced activity, with the position of the nitrogen in the pyridine ring (compare RF-94B, RF-94A, and RF-87A) significantly influencing the outcome. This direct correlation between structural features and in vitro activity provides critical mechanistic insights that guide further drug design efforts.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research must focus on developing more efficient and environmentally benign methods for synthesizing 6-fluoro-5-azaindole-3-carboxylic acid and its derivatives. Traditional methods for azaindole synthesis can be low-yielding and require harsh conditions. acs.org Modern synthetic chemistry offers several avenues to overcome these challenges.

One promising direction is the adoption of one-pot, multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from simple starting materials in a single step, which improves efficiency, saves resources, and minimizes waste. nih.gov The development of a three-component protocol for this scaffold could significantly streamline its production. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-heterocycles. mdpi.com Techniques such as Sonogashira, Heck, and Suzuki couplings, potentially performed in a one-pot cascade procedure, could offer versatile and high-yield pathways to functionalized 6-fluoro-5-azaindoles. mdpi.comnih.gov The use of palladium catalysts, for example, has proven effective for the construction of various azaindole cores. nih.gov

The principles of green chemistry should be central to new synthetic strategies. This includes the use of microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for other indole (B1671886) derivatives. tandfonline.com Additionally, exploring reactions in more sustainable solvents, such as water, represents another key area of improvement. organic-chemistry.org

Synthetic ApproachKey AdvantagesPotential Application to this compound
One-Pot / Multi-Component ReactionsHigh efficiency, reduced waste, operational simplicity, molecular diversity. nih.govRapid assembly of the core structure and its derivatives from simple precursors.
Metal-Catalyzed Cross-CouplingHigh yields, broad substrate scope, compatibility with various functional groups. nih.govEfficient functionalization at various positions of the azaindole ring.
Microwave-Assisted SynthesisDramatically accelerated reaction times, often higher yields, improved purity. tandfonline.comorganic-chemistry.orgSpeeding up key cyclization or functionalization steps in the synthesis.
Green CatalysisUse of sustainable catalysts (e.g., enzymatic), milder reaction conditions (e.g., room temperature), use of water as a solvent. mdpi.comDeveloping environmentally benign production methods with reduced energy consumption.
Table 1. Comparison of Novel Synthetic Methodologies.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of this compound derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to explore the relationship between the molecular structure of derivatives and their biological activity. nih.govingentaconnect.com By building robust models based on a dataset of related compounds, researchers can identify key structural features required for potency and design new analogs with enhanced activity. nih.gov

Molecular docking is another critical tool for predicting how these molecules might bind to specific protein targets, such as kinases or polymerases. ijper.org Docking simulations can elucidate the binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts) within the active site, and help rationalize observed structure-activity relationships (SAR). ingentaconnect.comnih.gov This information is invaluable for designing new compounds with improved target affinity and selectivity. ingentaconnect.com

For more advanced lead optimization, Free Energy Perturbation (FEP) methods can be utilized. FEP is a computational technique that uses molecular dynamics to calculate the relative binding affinities of two closely related ligands. nih.gov This approach has been successfully used to guide the optimization of other azaindole-based inhibitors and could be applied to predict which modifications to the this compound scaffold are most likely to improve binding potency. nih.gov

Computational MethodPrimary FunctionApplication in Future Research
3D-QSAR (CoMFA/CoMSIA)Correlates 3D structural features with biological activity to guide design. nih.govingentaconnect.comTo identify the key steric and electronic requirements for optimal activity and design more potent derivatives.
Molecular DockingPredicts the preferred orientation and binding interactions of a molecule within a protein's active site. ijper.orgrsc.orgTo visualize binding modes, understand SAR, and prioritize compounds for synthesis.
Free Energy Perturbation (FEP)Calculates the difference in binding free energy between two similar molecules. nih.govTo accurately predict the impact of small chemical modifications on binding affinity during lead optimization.
Density Functional Theory (DFT)Studies electronic properties like chemical potential and hardness. rsc.orgTo understand the electronic structure and reactivity of the scaffold and its derivatives.
Table 2. Advanced Computational Approaches for Predictive Modeling.

Exploration of New Chemical Space through Diversification Strategies

A crucial future direction is the systematic exploration of the chemical space around the this compound core. A diversity-oriented synthesis (DOS) strategy would enable the creation of a library of unique analogs, increasing the chances of discovering novel biological activities. nih.govnih.gov

Key diversification points on the scaffold include:

The N-1 position of the pyrrole (B145914) ring: Alkylation or arylation at this position can significantly impact biological activity and physicochemical properties. nih.gov

The C-2 position: Introduction of various substituents at this position can be achieved through methods like condensation with esters. nih.gov

The C-3 carboxylic acid: This group can be converted into a range of other functionalities, such as amides, esters, or other bioisosteres, to modulate binding interactions and properties like cell permeability.

The pyridine (B92270) ring: While the fluorine at C-6 is fixed, further substitution on the remaining open position (C-7) could be explored to fine-tune activity and selectivity.

The goal of such diversification is to improve drug-like properties. For instance, replacing aromatic groups with aliphatic ones can increase the fraction of sp³-hybridized carbons (Fsp³), which is a known strategy to enhance the solubility of flat, aromatic compounds. nih.gov Systematic modification and subsequent screening can lead to the identification of compounds with optimized potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Position on ScaffoldPotential ModificationsObjective
N-1 (Pyrrole Nitrogen)Alkylation, Arylation, AcylationModulate hydrogen bonding potential, alter solubility and metabolic stability. nih.gov
C-2Introduction of aryl, heteroaryl, or aliphatic groupsExplore new binding interactions with target proteins.
C-3 (Carboxylic Acid)Conversion to amides, esters, tetrazoles, or other acid bioisosteresImprove cell permeability, oral bioavailability, and target engagement.
C-7Introduction of small alkyl or halogen groupsFine-tune electronic properties and block potential sites of metabolism.
Table 3. Potential Diversification Strategies for the this compound Scaffold.

Application as a Probe for Biochemical Pathway Elucidation

Beyond direct therapeutic applications, this compound derivatives could be developed into valuable chemical probes to study biological systems. The 7-azaindole (B17877) chromophore is known for its unique fluorescent properties, which are sensitive to the local solvent environment. acs.orgacs.org This intrinsic fluorescence could be exploited, making it a potential optical probe for studying protein structure and dynamics. acs.org

If a derivative is identified as a potent and selective inhibitor of a specific enzyme or receptor, it can be further modified into a probe for target identification and validation. The carboxylic acid at the C-3 position provides a convenient chemical handle for conjugation. By attaching reporter tags—such as fluorophores for imaging, biotin for affinity purification, or photoreactive groups for covalent labeling—researchers can create powerful tools.

These probes could be used in a variety of experiments:

Fluorescence Microscopy: To visualize the subcellular localization of the target protein in living cells.

Pull-down Assays: To isolate the target protein and its binding partners from cell lysates, helping to elucidate its role in larger protein complexes and signaling pathways. nih.gov

Activity-Based Protein Profiling (ABPP): To identify the target enzyme in its active state within a complex biological sample.

The development of such probes would represent a significant contribution to chemical biology, enabling a deeper understanding of the pathways modulated by this class of compounds.

Integration with Chemoinformatics and Artificial Intelligence in Chemical Discovery

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize drug discovery, and these technologies can be applied to accelerate the development of this compound derivatives. preprints.org

Machine learning (ML) models can be trained to predict a wide range of properties, from target activity and selectivity to toxicity and metabolic stability. By integrating these predictive models into the design cycle, researchers can prioritize the synthesis of compounds with the highest probability of success, a process known as lead optimization. preprints.orgarxiv.org Reinforcement learning, for example, can be used to fine-tune molecular structures to satisfy multiple objectives simultaneously. icmerd.com

The use of these computational platforms can significantly reduce the time and cost associated with traditional drug discovery pipelines, which often rely on iterative cycles of synthesis and testing. medium.com By embracing AI, future research on this compound can move from serendipitous discovery to rational, multi-parameter-driven design.

Conclusion: Academic Significance of 6 Fluoro 5 Azaindole 3 Carboxylic Acid

Summary of Contributions to Organic Synthesis

Currently, there is a scarcity of dedicated research articles detailing the synthesis and specific contributions of 6-Fluoro-5-azaindole-3-carboxylic acid to the field of organic synthesis. Its existence is confirmed through its listing in various chemical supplier catalogs and the assignment of the CAS Number 1260763-79-9, indicating it is a known chemical entity.

The synthesis of the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (5-azaindole), and its derivatives often involves multi-step sequences. General synthetic strategies for related azaindole cores that could potentially be adapted for this specific compound include:

Fischer Indole (B1671886) Synthesis: A classic method for indole synthesis that can be applied to pyridine-derived hydrazines.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, are frequently employed to construct the bicyclic azaindole system or to functionalize it. For instance, the synthesis of related 7-azaindole (B17877) derivatives has been achieved through palladium-catalyzed heteroannulation of internal alkynes.

Cyclization of Substituted Pyridines: Routes starting from appropriately substituted aminopyridines or halopyridines are common. For example, the synthesis of 6-azaindoles has been reported via the electrophilic cyclization of 3-amino-4-methylpyridines.

While these general methodologies exist for the broader azaindole class, specific reaction conditions, yields, and scalability for the synthesis of this compound are not well-documented in peer-reviewed literature. Its primary role in organic synthesis appears to be that of a specialized building block, available for purchase for researchers to employ in the construction of more complex molecules.

Highlights of its Role in Fundamental Chemical Biology Research

Direct studies on the role of this compound in fundamental chemical biology research are not presently available in the scientific literature. However, the significance of the broader azaindole scaffold provides a strong rationale for its potential utility.

Azaindoles are recognized as bioisosteres of indoles, meaning they have similar physical and chemical properties that allow them to interact with biological targets in a comparable manner while potentially offering improved properties such as solubility, metabolic stability, or target affinity. The nitrogen atom in the pyridine (B92270) ring of the azaindole nucleus can act as a hydrogen bond acceptor, a feature that is often crucial for binding to biological macromolecules like proteins and enzymes.

Derivatives of various azaindole isomers have been investigated for a wide range of biological activities, including:

Kinase Inhibition: Many azaindole-based compounds have been developed as inhibitors of protein kinases, which are critical targets in cancer therapy.

Antiviral and Antimicrobial Agents: The scaffold is present in molecules with activity against viruses and bacteria.

Central Nervous System (CNS) Agents: Azaindole derivatives have been explored for their potential in treating neurological disorders.

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine can alter the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The carboxylic acid group at the 3-position provides a handle for further chemical modification and can also serve as a key interacting group with biological targets.

Given these characteristics, this compound is a promising, yet currently under-investigated, scaffold for the development of novel probes and therapeutic leads in chemical biology.

Outlook for Continued Academic Investigation

The academic journey of this compound is still in its nascent stages. Its availability as a synthetic building block provides an opportunity for its integration into drug discovery and chemical biology programs.

Future academic investigations could focus on several key areas:

Development of Novel Synthetic Routes: The establishment of efficient, scalable, and versatile synthetic methods for this compound would be a significant contribution, enabling broader access for the research community.

Exploration of Biological Activity: Systematic screening of this compound and its simple derivatives against various biological targets, particularly protein kinases and other enzyme families where indole and azaindole scaffolds have shown promise, could uncover novel biological functions.

Structural Biology Studies: Elucidating the binding modes of this scaffold within protein active sites through X-ray crystallography or other structural techniques would provide a rational basis for the design of more potent and selective inhibitors.

Application in Probe Development: The functional groups present in the molecule make it an ideal starting point for the development of chemical probes to study biological pathways and target engagement.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 6-fluoro-5-azaindole-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors. For example, indole-3-carboxylic acid derivatives are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated intermediates. Key intermediates (e.g., 6-fluoroindole-3-carboxaldehyde) can be characterized using HPLC purity analysis (≥95%) and mass spectrometry (e.g., molecular ion peaks at m/z 163.14 for related fluorinated indoles) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regioselectivity, particularly distinguishing the 5-azaindole nitrogen from the carboxylic acid substituent.

Q. How can researchers optimize the purification of this compound to achieve high purity for biological assays?

  • Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) is effective. Purity validation requires HPLC-UV at 254 nm and LC-MS to detect trace impurities (e.g., dehalogenated byproducts). For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity to ≥98%, as demonstrated for structurally similar fluorinated indoles .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the azaindole ring appear as doublets (J = 8–10 Hz) due to coupling with fluorine.
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of neighboring substituent interactions.
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro substituent influence the reactivity of 5-azaindole-3-carboxylic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C6 reduces electron density at C2/C4, directing electrophilic substitution to C6. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings, which can be validated experimentally using kinetic monitoring (e.g., via in situ ¹⁹F NMR). Contrast with non-fluorinated analogs (e.g., 5-azaindole-3-carboxylic acid) reveals a 15–20% decrease in coupling efficiency due to steric and electronic effects .

Q. What strategies resolve contradictions in biological activity data between this compound and its non-fluorinated analogs?

  • Methodological Answer :

  • SAR Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) to identify fluorine-specific interactions.
  • X-ray Crystallography : Resolve binding modes in protein-ligand complexes to assess fluorine’s role in hydrogen bonding or hydrophobic packing.
  • Metabolic Stability : Fluorine often reduces oxidative metabolism; validate via microsomal assays (e.g., t½ in human liver microsomes) .

Q. How can researchers design experiments to address low yields in the carboxylation of 6-fluoro-5-azaindole intermediates?

  • Methodological Answer :

  • Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and carboxylation agents (CO₂ gas vs. chloroformates).
  • In Situ Monitoring : Use FTIR to track CO₂ incorporation and identify side reactions (e.g., decarboxylation).
  • Protecting Groups : Introduce tert-butyl esters to stabilize the carboxylic acid during synthesis, followed by acidic deprotection .

Q. What computational tools predict the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :

  • LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. Fluorine increases hydrophobicity (ΔLogP ~0.5).
  • Molecular Dynamics (MD) : Simulate membrane permeability in lipid bilayers to prioritize derivatives with balanced solubility.
  • In Silico ADMET : Platforms like SwissADME predict metabolic liabilities and bioavailability .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR data for this compound in different solvents?

  • Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) affects hydrogen bonding and chemical shifts. For example:

  • In DMSO-d₆, the carboxylic acid proton appears broadened (δ 12–13 ppm), while in CDCl₃, it may be absent due to exchange.
  • Compare with deuterated analogs (e.g., COOD) to confirm assignments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental controls are critical when studying the photostability of this compound under UV light?

  • Methodological Answer :

  • Dark Controls : Rule out thermal degradation.
  • Radical Scavengers : Add ascorbic acid or TEMPO to assess oxidative pathways.
  • HPLC-MS Monitoring : Detect photoproducts (e.g., defluorination or dimerization). Fluorinated indoles typically show t½ >24 hrs under UV-A .

Tables of Key Data

Property Value Method Reference
Molecular Weight196.14 g/molHR-MS
HPLC Purity≥95% (254 nm)Reverse-phase HPLC
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, H-2), 7.89 (d, J=8 Hz, 1H, H-4)400 MHz NMR
Calculated LogP1.8MarvinSketch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.